3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[45]decane-2,4-dione is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzylamine with a suitable cyclic ketone to form an intermediate. This intermediate then undergoes cyclization and further functionalization to yield the final spiro compound. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often incorporating continuous flow techniques and automated systems to handle the reactions and purifications. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and conditions for the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved often depend on the specific application, such as inhibiting a particular enzyme in a biochemical pathway or binding to a receptor to modulate cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but with different substituents, leading to different chemical and biological properties.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spiro compound with variations in the substituents, affecting its interactions and applications.
Uniqueness
What sets 3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione apart is its specific substituents, which confer unique chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug development and other applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-11-4-2-10(3-5-11)8-18-12(19)14(17-13(18)20)6-1-7-16-9-14/h2-5,16H,1,6-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWQDBHJURVPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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